H-Arg-Arg-Val-Ser-Arg-Arg-OH
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Overview
Description
H-Arg-Arg-Val-Ser-Arg-Arg-OH is a peptide composed of the amino acids arginine, valine, and serine Peptides like this one are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Arg-Val-Ser-Arg-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and accuracy of the peptide sequence .
Chemical Reactions Analysis
Types of Reactions
H-Arg-Arg-Val-Ser-Arg-Arg-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like arginine and serine.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Specific reagents depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine residues can lead to the formation of citrulline .
Scientific Research Applications
H-Arg-Arg-Val-Ser-Arg-Arg-OH has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in wound healing.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of H-Arg-Arg-Val-Ser-Arg-Arg-OH involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing various biological pathways. For example, it may interact with proteases, affecting their activity and downstream signaling .
Comparison with Similar Compounds
Similar Compounds
H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH: Another peptide with a similar structure but different amino acid composition.
H-Tyr-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH: Similar peptide with tyrosine residues.
Uniqueness
H-Arg-Arg-Val-Ser-Arg-Arg-OH is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its high arginine content may enhance its interaction with negatively charged molecules and surfaces .
Properties
CAS No. |
915969-07-2 |
---|---|
Molecular Formula |
C32H64N18O8 |
Molecular Weight |
829.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C32H64N18O8/c1-16(2)22(50-25(54)19(9-5-13-44-31(38)39)46-23(52)17(33)7-3-11-42-29(34)35)27(56)49-21(15-51)26(55)47-18(8-4-12-43-30(36)37)24(53)48-20(28(57)58)10-6-14-45-32(40)41/h16-22,51H,3-15,33H2,1-2H3,(H,46,52)(H,47,55)(H,48,53)(H,49,56)(H,50,54)(H,57,58)(H4,34,35,42)(H4,36,37,43)(H4,38,39,44)(H4,40,41,45)/t17-,18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
YNJINDPBARBZGU-WLNPFYQQSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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